molecular formula C9H7NO3S B1429051 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid CAS No. 1094107-96-6

3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid

Cat. No.: B1429051
CAS No.: 1094107-96-6
M. Wt: 209.22 g/mol
InChI Key: PMIQHWMFUZMWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid is a heterocyclic compound with the molecular formula C9H7NO3S. It is a non-polymeric compound with a formal charge of 0 and a molecular weight of 209.222 Da . This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of 2-aminophenols and 2-bromoalkanoates in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction leads to the formation of an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to yield the desired benzothiazine compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used but typically include derivatives of the original benzothiazine structure .

Scientific Research Applications

3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial, antiviral, and anticancer properties. Additionally, this compound is used in the development of pharmaceuticals and agrochemicals due to its diverse biological activities .

Comparison with Similar Compounds

3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid can be compared with other similar compounds such as 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid and 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-acetic acid. These compounds share a similar core structure but differ in the position and nature of substituents on the benzothiazine ring. The unique properties of this compound, such as its specific biological activities and reactivity, distinguish it from these related compounds .

Properties

IUPAC Name

3-oxo-4H-1,4-benzothiazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c11-8-4-14-7-3-5(9(12)13)1-2-6(7)10-8/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIQHWMFUZMWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.